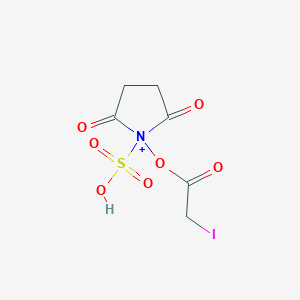
Sulfo-SIA Crosslinker
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sulfo-SIA Crosslinker, or N-Sulfosuccinimidyl iodoacetate, is a non-cleavable, heterobifunctional protein crosslinker. Sulfo-SIA is water soluble. Sulfo-SIA Crosslinking Reagent is among the shortest amine and sulfhydryl (thiol) reactive crosslinkers known with a spacer arm length of 1.5 Angstroms. This compound is useful in making antibody drug conjugates (ADCs).
Properties
Molecular Formula |
C6H7INO7S |
|---|---|
Molecular Weight |
364.0865 |
IUPAC Name |
1-(2-iodoacetyl)oxy-2,5-dioxopyrrolidin-1-ium-1-sulfonic acid |
InChI |
InChI=1S/C6H6INO7S/c7-3-6(11)15-8(16(12,13)14)4(9)1-2-5(8)10/h1-3H2/p+1 |
InChI Key |
LBYKLOPOXRATHZ-UHFFFAOYSA-N |
SMILES |
C1CC(=O)[N+](C1=O)(OC(=O)CI)S(=O)(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Sulfo-SIA Crosslinker, Sulfo-SIA Cross linker, Sulfo-SIA Cross-linker |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-cyclohexyl-3-[3-(naphthalen-1-ylamino)-1H-indazol-5-yl]urea](/img/structure/B1193615.png)
